N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a piperidine ring, and an amide group. Compounds with these functional groups are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring, followed by the introduction of the piperidine ring and the amide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis could be used to establish the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the 1,2,4-triazole ring could be involved in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Biotransformation
The metabolism and biotransformation of compounds related to N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide are critical areas of research. These studies help understand how such compounds are processed in the body and their potential metabolites. For example, terfenadine, a compound with a similar complex structure, undergoes extensive biotransformation in humans, with fecal excretion accounting for a significant portion of the administered dose. The identification of major metabolic products and their structures through GC-MS analysis contributes to our understanding of the metabolic pathways and potential effects of related compounds (Garteiz et al., 1982).
Pharmacogenetics and Individual Variability
The study of pharmacogenetics, focusing on how genetic variations affect the body's response to drugs, is another area of application. For instance, the acetylation phenotype, a genetic trait, has been linked to variability in responses to sulfonamides, drugs with structural similarities to the compound . Research indicates that individuals with the slow acetylator phenotype might be at a higher risk for adverse reactions to sulfonamides, highlighting the importance of genetic factors in drug metabolism and safety (Rieder et al., 1991).
Mechanisms of Action and Metabolite Activity
Understanding the mechanisms of action and the activities of metabolites of compounds like this compound is crucial. For example, venetoclax, a B-cell lymphoma-2 (Bcl-2) inhibitor, is studied for its pharmacokinetics, metabolism, and excretion in humans. Such research elucidates the absorption, major metabolic pathways, and the role of unusual metabolites, providing insight into how similar compounds might interact with biological systems and their potential pharmacological activities (Liu et al., 2017).
Safety and Tolerance in Clinical Trials
Safety and tolerance studies are essential for any compound with potential therapeutic applications. Although directly related clinical trials on this compound may not be available, similar studies on other compounds provide a framework for evaluating safety, tolerance, and the incidence of adverse effects. For instance, terfenadine's clinical trials have demonstrated its overall safety and lack of sedative effects, guiding the safety assessments of related compounds (Barlow et al., 1982).
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines
Mode of Action
It’s known that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis . The compound interacts with its targets, leading to changes in the cell that trigger programmed cell death.
Biochemical Pathways
The downstream effects of these pathways could include the inhibition of tumor growth and the death of cancer cells .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell proliferation and the induction of apoptosis in these cells . This could lead to a decrease in tumor size and potentially halt the progression of the disease.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-13(24)20-15-5-3-14(4-6-15)11-17(25)23-9-7-16(8-10-23)28(26,27)18-21-19-12-22(18)2/h3-6,12,16H,7-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKYTSJGHAEMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.